

Technical Characterization Guide: 2,4-Bis(allyloxy)benzaldehyde[1][2]

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Compound of Interest

Compound Name: 2,4-Bis(allyloxy)benzaldehyde

CAS No.: 96601-10-4

Cat. No.: B1276245

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Executive Summary & Structural Context

2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4) is a critical bifunctional intermediate used primarily in the synthesis of photo-curable resins, liquid crystals, and pharmaceutical pharmacophores.[1][2][3][4] Its structural core consists of a benzaldehyde moiety functionalized with two allyloxy groups at the ortho and para positions relative to the carbonyl.[2]

For the researcher, the primary challenge in characterizing this molecule lies in distinguishing it from its mono-allylated precursors (2-hydroxy-4-allyloxybenzaldehyde or 4-hydroxy-2-allyloxybenzaldehyde) and detecting potential Claisen rearrangement byproducts, which are thermally allowed if the synthesis temperature is uncontrolled.[2]

This guide provides a definitive spectroscopic standard for validating the identity and purity of **2,4-Bis(allyloxy)benzaldehyde**. [2]

Synthesis & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample.[2] The compound is typically synthesized via a double Williamson ether synthesis using 2,4-

dihydroxybenzaldehyde and allyl bromide (or chloride).[2]

Critical Impurities to Monitor:

- Mono-alkylated species: Indicated by the presence of a phenolic -OH proton signal (>11 ppm, broad) and non-equivalent allyl integrations.[2]
- Claisen Rearrangement Products: If the reaction mixture was overheated (>60°C), the allyl group at the ortho position may migrate to the C3 position, destroying the aromatic ether linkage and forming a C-C bond.[2]

Visualization: Synthesis & Impurity Logic



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Figure 1: Synthetic pathway and critical impurity checkpoints. Thermal stress leads to Claisen rearrangement, altering the spectroscopic signature.[2]

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of CDCl_3 . [2][5][6] The 2,4-substitution pattern creates a distinct shielding pattern on the aromatic ring.[2]

^1H NMR (400 MHz, CDCl_3)

The hallmark of this spectrum is the 2:1 ratio of allyl groups to the aldehyde proton, and the specific coupling of the aromatic protons.[2]



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Protocol Note: If the doublet at 6.42 ppm appears as a singlet, the resolution is insufficient to resolve the meta-coupling. Re-run with a longer acquisition time or higher field strength if precise structural confirmation is needed.[2]

^{13}C NMR (100 MHz, CDCl_3)



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Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm functional group integrity.[2]



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Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[2] Molecular Formula: $C_{13}H_{14}O_3$ Molecular Weight: 218.25 g/mol [1][2]

Fragmentation Pattern (EI, 70eV):

- m/z 218 $[M]^+$: Molecular ion (detectable, medium intensity).[2]
- m/z 177 $[M - 41]^+$: Loss of an allyl radical ($[2]\cdot CH_2CH=CH_2$).[2] A major fragment.[2][3][8]
- m/z 149: Further loss of CO or second allyl group fragments.[2]
- m/z 41 $[C_3H_5]^+$: Allyl cation (base peak or very strong).[2]

Visualization: Fragmentation Logic



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[2]

Experimental Validation Protocol

To ensure data integrity, follow this self-validating workflow:

- Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL CDCl₃. Ensure the solution is clear; turbidity indicates inorganic salts (KBr) from synthesis.[2]
- ¹H NMR Acquisition:
 - Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aldehyde proton.
 - Validation Check: Integrate the aldehyde proton at 10.35 ppm (set to 1.00). The allyl methylene protons (4.60-4.65 ppm) must integrate to a total of 4.00 (±0.1).[2] If the ratio is < 4.00, mono-allylation is present.[2]
- IR Cross-Reference:
 - If the NMR shows extra peaks in the aromatic region, check IR for a broad band at 3200-3400 cm⁻¹. [2] Presence of this band confirms unreacted phenol (mono-substituted impurity).[2]

References

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